1-Nitropent-1-ene
Overview
Description
1-Nitropent-1-ene is an organic compound with the molecular formula C₅H₉NO₂. It is a nitroalkene, characterized by the presence of a nitro group (-NO₂) attached to a pentene chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitropent-1-ene can be synthesized through the nitration of pent-1-ene. The nitration reaction typically involves treating pent-1-ene with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperature conditions. The reaction proceeds via electrophilic addition, where the nitronium ion (NO₂⁺) generated from the acids adds to the double bond of pent-1-ene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
1-Nitropent-1-ene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to produce carboxylic acids.
Reduction: The nitro group can be reduced to form amines, typically using reducing agents such as hydrogen (H₂) in the presence of a catalyst or using chemical reductants like tin (Sn) and hydrochloric acid (HCl).
Substitution: The nitro group can participate in nucleophilic substitution reactions, where nucleophiles replace the nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium nitrite (NaNO₂) in acidic conditions.
Major Products Formed:
Oxidation: Nitroso compounds, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted nitro compounds.
Scientific Research Applications
1-Nitropent-1-ene is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is employed in the production of polymers and other industrial chemicals.
Mechanism of Action
1-Nitropent-1-ene is compared with other similar nitroalkenes, such as 1-nitrobut-1-ene and 1-nitrohex-1-ene. These compounds share the nitro group but differ in the length of the carbon chain. The uniqueness of this compound lies in its balance of reactivity and stability, making it suitable for various applications.
Comparison with Similar Compounds
1-Nitrobut-1-ene
1-Nitrohex-1-ene
1-Nitrohept-1-ene
1-Nitrooct-1-ene
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Properties
IUPAC Name |
1-nitropent-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVERFORUNDPQQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00710334 | |
Record name | 1-Nitropent-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00710334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3156-72-7 | |
Record name | 1-Nitropent-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00710334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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